molecular formula C12H10N2S2 B14878309 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile

2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile

Cat. No.: B14878309
M. Wt: 246.4 g/mol
InChI Key: CVAUCNLCZWUPCY-UHFFFAOYSA-N
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Description

2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C12H10N2S2 It is characterized by the presence of a thiazole ring, a phenyl group substituted with a methylthio group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile typically involves the reaction of 4-(methylthio)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenoxymethyl)-1,3-thiazol-4-yl)acetic acid
  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)-N-methylethanamine
  • 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl)acetic acid

Uniqueness

2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and may contribute to its specific applications and properties .

Properties

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-[4-(4-methylsulfanylphenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C12H10N2S2/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3

InChI Key

CVAUCNLCZWUPCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=N2)CC#N

Origin of Product

United States

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